molecular formula C23H18FN3O2 B2608958 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide CAS No. 1203154-35-1

2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide

Cat. No.: B2608958
CAS No.: 1203154-35-1
M. Wt: 387.414
InChI Key: FNLZQDKSRDUIDH-UHFFFAOYSA-N
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Description

2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide is a synthetic compound featuring a hybrid molecular structure that incorporates benzamide, fluorophenyl, and indole acetamide moieties. This specific architecture suggests potential for diverse biological activity, making it a candidate for investigation in various biochemical pathways. Indole-based scaffolds are recognized for their prevalence in pharmacologically active molecules and are known to interact with a range of enzymes and cellular receptors . The presence of the fluorine atom is often utilized in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity. Researchers may find this compound valuable for probing enzyme function, screening for anticancer or antiviral agents, or as a building block in the synthesis of more complex chemical entities. Its structure indicates it could be of interest in early-stage drug discovery research. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-N-[2-[[2-(1H-indol-3-yl)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-18-9-3-1-8-17(18)23(29)27-21-12-6-5-11-20(21)26-22(28)13-15-14-25-19-10-4-2-7-16(15)19/h1-12,14,25H,13H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLZQDKSRDUIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetamido Linkage Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamido linkage.

    Coupling with Fluoro-substituted Benzamide: The final step involves coupling the acetamido-indole intermediate with 2-fluorobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds with indole structures often exhibit anticancer properties. Studies have shown that derivatives similar to 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties :
    • The indole ring is known for its antimicrobial activity. Compounds with similar structures have been shown to possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics.
  • Neurological Effects :
    • Indole derivatives are also being studied for their neuroprotective effects. They may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Effects :
    • Some studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory disorders.

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that a compound structurally similar to this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Efficacy : In another study, derivatives of the compound were tested against various bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria. This suggests potential for use in developing new antimicrobial agents.

Data Tables

Application AreaSpecific FindingsReferences
Anticancer ActivityInduces apoptosis in breast cancer cells
Antimicrobial PropertiesEffective against Gram-positive bacteria
Neurological EffectsPotential neuroprotective effects
Anti-inflammatory EffectsReduces inflammation markers in animal models

Mechanism of Action

The mechanism of action of 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various protein targets, modulating their activity. The fluoro group may enhance binding affinity and specificity, while the acetamido linkage provides structural stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Modifications

The compound’s structure can be compared to benzoxazole, benzimidazole, and triazole-containing derivatives (Table 1). Key differences lie in the heterocyclic core, substituents, and linkage groups.

Table 1: Structural Comparison of 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide with Analogues

Compound Class Core Structure Substituents/Modifications Key Functional Groups Reference
Target Compound Indole-acetamido-benzamide 2-fluoro on benzamide Indole, acetamide, fluorine
Benzo[d]oxazole derivatives Benzoxazole-thioacetamido tert-Butyl, methoxy, chloro on benzamide Benzoxazole, thioacetamide
Benzo[d]imidazole analogues Benzimidazole-thioacetamido 2,6-dimethylphenyl, 4-methoxyphenyl Benzimidazole, thioacetamide
HDAC inhibitors Triazolyl-propanamide Hydroxamic acid, phenylamino Triazole, hydroxamic acid, acetamide
Indole derivatives (CI-39) Indole-acetamido-benzoate Methyl ester, hydroxyindole Indole, acetamide, ester
Anticancer Potential
  • Benzoxazole Derivatives (12c–12h) : Exhibited cytotoxicity against HepG2 cells (IC₅₀ ~10–25 µM) via apoptosis induction, upregulating pro-apoptotic BAX and Caspase-3 while downregulating anti-apoptotic Bcl-2 . The tert-butyl and methoxy groups in 12d and 12g enhanced activity, suggesting bulky substituents improve target engagement.
  • Benzimidazole Analogues (N9, N18) : Demonstrated superior potency (IC₅₀ = 4.53–5.85 µM) compared to 5-FU (IC₅₀ = 9.99 µM) against cancer cells. The 4-methoxy group in N18 likely improved membrane permeability .
  • Target Compound: While specific data are lacking, the indole-acetamido core aligns with apoptosis modulation pathways. The 2-fluoro group may enhance DNA intercalation or kinase inhibition, akin to fluorinated anticancer drugs like panobinostat .
Antimicrobial Activity
  • Benzimidazole-thioacetamido Compounds : Showed broad-spectrum antimicrobial activity (MIC = 2–16 µg/mL). The thioether linkage and electron-withdrawing substituents (e.g., chloro) improved bacterial membrane disruption .
  • Target Compound : The absence of a thioether group may reduce antimicrobial efficacy compared to benzimidazole analogues but could favor selectivity for eukaryotic targets .

Pharmacokinetic and Physicochemical Properties

  • Indole vs. Benzimidazole : Indole’s planar structure may facilitate π-π stacking with aromatic residues in target proteins, whereas benzimidazole’s sulfur atom (in thioacetamido derivatives) contributes to hydrogen bonding and redox activity .
  • Solubility : The methyl ester in CI-39 improves solubility over the free carboxylic acid, but the target compound’s fluorine and benzamide groups may balance lipophilicity and aqueous solubility .

Biological Activity

2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which have been extensively studied for their therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H18FN3O, and it features a fluorine atom, an indole moiety, and an amide functional group. The presence of these functional groups is crucial for its biological activity.

Structure

  • Molecular Formula : C19H18FN3O
  • Molecular Weight : 325.36 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer properties of various benzamide derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were determined using MTT assays:

Cell LineIC50 (µM)
A43115.4
Jurkat12.7

These results indicate that the compound exhibits potent cytotoxicity, comparable to standard chemotherapeutic agents.

The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Bcl-2 : The compound has been shown to downregulate Bcl-2 expression, a protein that inhibits apoptosis in cancer cells.
  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, suggesting that it promotes programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was evaluated against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate a potential role for this compound in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-N-{2-[2-(1H-indol-3-yl)acetamido]phenyl}benzamide, and what key reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves coupling 2-(1H-indol-3-yl)acetamide with 2-fluorobenzoyl derivatives. Key steps include:

  • Using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base to activate carboxyl groups .
  • Optimizing reaction temperature (0–30°C) and stirring duration (overnight) to minimize side products .
  • Purification via column chromatography or recrystallization from methanol to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 (400 MHz) to confirm functional groups, including indole NH (~10.8 ppm) and benzamide protons .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (theoretical m/z: 391.1234 for C23H17FN3O2+) to validate molecular composition .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to assess the compound's potential therapeutic activities?

  • Methodology :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity .
  • Enzyme Inhibition : Arp2/3 complex inhibition assays (IC50 determination), given structural similarity to CK-666 (a known Arp2/3 inhibitor) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the compound's three-dimensional structure?

  • Methodology :

  • Use SHELXL refinement with twin-law corrections for twinned crystals and disorder modeling for flexible substituents (e.g., indole side chains) .
  • Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles .
  • Employ synchrotron radiation for high-resolution data collection (<1.0 Å) to reduce ambiguity in electron density maps .

Q. What strategies are employed to optimize the compound's pharmacokinetic properties while maintaining bioactivity?

  • Methodology :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility (logP reduction via QikProp predictions) .
  • Prodrug Design : Conjugate with ester or glycosyl groups to enhance oral bioavailability, followed by enzymatic cleavage studies .
  • In Vitro ADMET : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests to prioritize derivatives .

Q. How do molecular docking studies contribute to understanding the compound's interaction with biological targets like the Arp2/3 complex?

  • Methodology :

  • Target Preparation : Retrieve Arp2/3 structure (PDB: 1K8K) and prepare binding pockets using AutoDock Tools .
  • Docking Simulations : Flexible ligand docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Arg206, hydrophobic contacts with Trp214) .
  • MD Simulations : 100-ns simulations (AMBER) to assess binding stability and free energy landscapes (MM-PBSA calculations) .

Q. What computational and experimental approaches reconcile discrepancies in structure-activity relationship (SAR) data for benzamide derivatives?

  • Methodology :

  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., fluoro at position 2) with Arp2/3 inhibitory activity .
  • Free-Wilson Analysis : Quantify contributions of indole and benzamide moieties to bioactivity using combinatorial libraries .
  • Isothermal Titration Calorimetry (ITC) : Validate predicted binding affinities by measuring ΔG and ΔH values for target-ligand interactions .

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